METHYL ALPHA-D-GALACTOPYRANOSIDE MONOHYDRATE
Description
Methyl alpha-D-galactopyranoside monohydrate is a chemical compound with the molecular formula C7H16O7. It is an alpha-D-galactoside having a methyl substituent at the anomeric position. This compound is known for its inhibitory effects on certain enzymes, particularly alpha-galactosidases .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-PZRMXXKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187575 | |
| Record name | Methyl alpha-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3396-99-4, 34004-14-3 | |
| Record name | Methyl α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3396-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl alpha-galactoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02100 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl alpha-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl α-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Methyl-α-D-galactose | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESJ6UY55QN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl alpha-D-galactopyranoside monohydrate can be synthesized through the methylation of alpha-D-galactopyranoside. The reaction typically involves the use of methanol and an acid catalyst to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Oxidation at C-6 Position
Galactose oxidase catalyzes selective oxidation of methyl α-D-galactopyranoside’s C-6 hydroxyl group to an aldehyde. Optimized conditions include:
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Enzymes : Galactose oxidase (from Fusarium spp.), catalase, horseradish peroxidase.
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Temperature : 4°C in aqueous medium.
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Oxygen Source : Ambient air (no flushing required).
Reaction Outcomes:
| Product | Yield | Byproducts Identified |
|---|---|---|
| Methyl α-D-galacto-hexodialdo-1,5-pyranoside (hydrate) | ~90% | Uronic acid, α,β-unsaturated aldehyde |
Byproducts like uronic acid arise from impurities in the enzyme preparation, while the α,β-unsaturated aldehyde forms via parallel elimination pathways .
Sulphation Reactions
Trimethylamine–sulphur trioxide facilitates regioselective sulphation at positions 2, 3, 4, or 6. Key steps include:
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Protecting Groups : Trityl (6-O), acetyl (2-O, 3-O), benzylidene (4,6-O).
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Transesterification : Base-catalyzed migration of acetyl groups (e.g., C4-OH → C6-OH) .
Sulphated Derivatives Synthesized:
| Position | Intermediate Used | Yield | Crystalline Form |
|---|---|---|---|
| 2 | 3,4-O-isopropylidene derivative | 76% | Potassium salt |
| 4 | 2,3,6-tri-O-acetyl derivative | 86% | Potassium salt |
| 6 | 2,3,4-tri-O-acetyl derivative | High | Potassium salt |
These sulphated derivatives enhance solubility and serve as probes for studying carbohydrate-protein interactions .
Esterification at 6-OH
Methyl α-D-galactopyranoside undergoes direct acylation with acyl halides to form esters. For example:
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Reagents : Palmitoyl chloride, 4-chlorobenzoyl chloride.
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Conditions : Room temperature, inert atmosphere.
Transesterification and Protecting Group Strategies
Base-catalyzed transesterification enables acetyl group migration, critical for synthesizing precursors to sulphated derivatives:
Scientific Research Applications
Molecular Biology
Methyl alpha-D-galactopyranoside monohydrate serves as a substrate in various enzymatic assays and molecular biology techniques. It is particularly useful in:
- Glycosylation Studies : Used to analyze glycosylation patterns in proteins and the role of carbohydrates in cellular signaling.
- Microarray Technology : Employed in carbohydrate microarrays to profile antibody responses and study immune reactions, particularly in vaccine development .
Microbiology
In microbiological studies, this compound is utilized for:
- Inhibition Studies : It can inhibit the binding of antibodies to glycoproteins, aiding in understanding immune responses to pathogens .
- Culture Media : Incorporated into selective media for the growth of specific microorganisms, facilitating studies on microbial metabolism and pathogenicity.
Medicinal Chemistry
The compound has potential therapeutic applications, including:
- Antiviral Activity : Recent studies have indicated that derivatives of methyl alpha-D-galactopyranoside exhibit antiviral properties against SARS-CoV-2, suggesting its utility in drug design against COVID-19 .
- Antimicrobial Properties : Research has shown that modified analogs possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Case Study 1: Antibody Response Profiling
A study utilized this compound to profile human antibody responses against keyhole limpet hemocyanin (KLH). The compound was used to block antibody binding in enzyme-linked immunosorbent assays (ELISA), revealing significant insights into the carbohydrate epitopes targeted by the immune system .
Case Study 2: Antiviral Drug Development
Research involving molecular docking simulations identified potential inhibitors of the SARS-CoV-2 main protease among methyl alpha-D-galactopyranoside derivatives. The study highlighted the compound's role in drug discovery processes aimed at combating viral infections .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Molecular Biology | Glycosylation Studies | Analyzed glycosylation patterns |
| Microbiology | Inhibition Studies | Inhibited antibody binding to KLH |
| Medicinal Chemistry | Antiviral Activity | Potential inhibitors against SARS-CoV-2 identified |
| Antimicrobial Research | Antimicrobial Properties | Significant activity against bacteria and fungi |
Mechanism of Action
The compound exerts its effects primarily through the inhibition of alpha-galactosidases. It binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. This inhibition can affect various biological pathways where alpha-galactosidases play a crucial role .
Comparison with Similar Compounds
Similar Compounds
- Methyl alpha-D-glucopyranoside
- Methyl beta-D-galactopyranoside
- Methyl alpha-D-mannopyranoside
- Methyl beta-D-glucopyranoside
Uniqueness
Methyl alpha-D-galactopyranoside monohydrate is unique due to its specific inhibitory action on alpha-galactosidases, which is not as pronounced in the similar compounds listed above. This makes it particularly valuable in studies and applications involving these enzymes .
Biological Activity
Methyl alpha-D-galactopyranoside monohydrate (MAGM) is a glycoside compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological activities, including antimicrobial properties, immunological effects, and potential therapeutic applications.
- Chemical Formula : CHO
- Molecular Weight : 176.20 g/mol
- Melting Point : 116-117 °C
- Solubility : Soluble in water at 50 mg/mL
MAGM is derived from galactose, a sugar found in various natural sources, including dairy products. Its structure includes a methyl group at the anomeric position, which influences its reactivity and biological interactions.
Antimicrobial Activity
MAGM exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Recent studies have shown that derivatives of MAGM, specifically methyl β-D-galactopyranoside esters, demonstrate significant inhibitory effects on bacterial growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Bacillus subtilis | 0.352 ± 0.02 mg/ml | 0.704 ± 0.02 mg/ml |
| Escherichia coli | 0.703 ± 0.01 mg/ml | 1.408 ± 0.04 mg/ml |
| Candida albicans | Not specified | Not specified |
These findings indicate that MAGM derivatives could serve as effective antimicrobial agents, particularly in the treatment of infections caused by resistant strains of bacteria .
Immunological Effects
MAGM has been studied for its role in modulating immune responses. It has shown potential in influencing pathways related to inflammation and immune signaling:
- NF-κB Pathway : MAGM may affect the NF-κB signaling pathway, which is crucial for regulating immune responses and inflammation.
- Cytokine Production : Research indicates that MAGM can modulate the production of pro-inflammatory cytokines, potentially aiding in conditions characterized by excessive inflammation .
Case Studies
-
Antiviral Activity Against SARS-CoV-2 :
A study explored the interaction of MAGM esters with the main protease of SARS-CoV-2. Molecular docking simulations suggested that these compounds could effectively bind to critical residues in the protease, indicating potential as antiviral agents . The pharmacokinetic properties were also favorable, suggesting safety and efficacy for further development. -
Antifungal Properties :
In vitro tests demonstrated that certain MAGM derivatives exhibited antifungal activity comparable to their antibacterial effects, highlighting their broad-spectrum potential against various pathogens .
Mechanistic Insights
The biological activities of MAGM are largely attributed to its ability to interact with various cellular pathways:
- Cell Cycle Regulation : Studies suggest that MAGM may influence cell cycle progression through modulation of checkpoints, potentially impacting cancer cell proliferation .
- Apoptosis Induction : There is evidence that MAGM can induce apoptosis in specific cancer cell lines, making it a candidate for further investigation in cancer therapy .
Q & A
Q. What are the recommended synthetic routes for preparing methyl α-D-galactopyranoside monohydrate in laboratory settings?
Methyl α-D-galactopyranoside monohydrate is typically synthesized via glycosylation reactions. A common method involves the Koenigs-Knorr reaction , where galactose is treated with methyl halides (e.g., methyl iodide) in the presence of silver oxide (Ag₂O) as an acid scavenger. Key steps include:
- Protection of hydroxyl groups : Selective protection of non-reactive hydroxyl groups using acetyl or benzyl groups to direct methylation to the anomeric position.
- Dehydration control : Maintaining anhydrous conditions to prevent hydrolysis of the glycosidic bond during synthesis.
- Crystallization : Purification via recrystallization from water or aqueous ethanol to obtain the monohydrate form .
Q. How can researchers characterize the purity and structural integrity of methyl α-D-galactopyranoside monohydrate?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm the α-anomeric configuration (δ ~4.8–5.2 ppm for anomeric proton) and galactopyranoside backbone (characteristic resonances at δ 60–110 ppm for carbons) .
- High-Performance Liquid Chromatography (HPLC) :
- Karl Fischer Titration : Quantify water content (theoretical: ~5.3% for monohydrate) to validate hydration state .
Q. What are the solubility and stability profiles of methyl α-D-galactopyranoside monohydrate under experimental conditions?
- Solubility : Highly soluble in water (>500 mg/mL at 25°C), moderately soluble in polar aprotic solvents (e.g., DMSO, DMF), and insoluble in non-polar solvents (e.g., hexane).
- Stability :
Advanced Research Questions
Q. How should researchers address discrepancies in purity assessments between HPLC and NMR data for methyl α-D-galactopyranoside monohydrate?
Discrepancies often arise from:
- HPLC Limitations : Inability to distinguish stereoisomers or hydrate forms.
- NMR Artifacts : Signal splitting due to residual solvents or dynamic exchange in D₂O.
Resolution :
Q. What role does methyl α-D-galactopyranoside monohydrate play in enzymatic inhibition studies?
This compound is a competitive inhibitor of α-galactosidases, commonly used to:
Q. How can researchers mitigate hygroscopicity-related issues during experimental handling?
- Storage : Use desiccators with silica gel or molecular sieves; avoid repeated exposure to ambient humidity.
- Drying Protocols :
Q. What strategies optimize the use of methyl α-D-galactopyranoside monohydrate in glycosylation reaction screens?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
